5‑HT₆ Receptor Binding Affinity – Cross‑Study Comparison with the Phenylsulfonyl Analog
Although a direct head‑to‑head comparison has not been published for the exact pair, SAR data from the parent patent and the primary medicinal chemistry publication allow a class‑level inference. The phenylsulfonyl analog (CAS 651336‑11‑7) was reported to displace [³H]‑LSD from cloned human 5‑HT₆ receptors with a Ki of approximately 15 nM [1]. In the same assay format, introduction of a heteroaryl sulfonyl group (thienyl, furyl) typically modulated affinity by 3‑ to 10‑fold, with thienyl derivatives often exhibiting modestly lower Ki values than the corresponding phenyl compound [1]. The 3‑thienylsulfonyl substitution in CAS 651336‑07‑1 is therefore predicted to yield a Ki in the low nanomolar range (~3–30 nM), but its rank‑order position relative to the phenyl analog depends on the specific stereochemistry and salt form tested.
| Evidence Dimension | 5‑HT₆ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; estimated 3–30 nM based on SAR trend |
| Comparator Or Baseline | Phenylsulfonyl analog (CAS 651336‑11‑7): Ki ≈ 15 nM |
| Quantified Difference | Estimated 0.2‑ to 2‑fold shift relative to phenyl analog; direction not experimentally confirmed |
| Conditions | [³H]‑LSD displacement, cloned human 5‑HT₆ receptor expressed in HeLa cells |
Why This Matters
Even a 3‑fold difference in Ki can translate into a significant change in the free‑drug concentration required for 50% target engagement in vivo, directly impacting dose selection and therapeutic window.
- [1] Bernotas RC, Yan Y, Robichaud AJ, Liu G. 1‑Sulfonylindazoles as potent and selective 5‑HT₆ ligands. Bioorganic & Medicinal Chemistry Letters. 2009;19(15):4195‑4199. (SAR discussion of aryl/heteroaryl sulfonyl replacements). View Source
